Niacin

描述

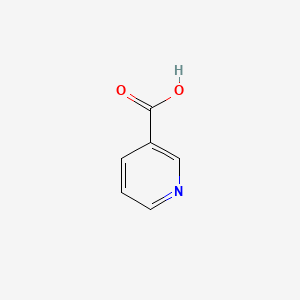

Nicotinic acid is a pyridinemonocarboxylic acid that is pyridine in which the hydrogen at position 3 is replaced by a carboxy group. It has a role as an antidote, an antilipemic drug, a vasodilator agent, a metabolite, an EC 3.5.1.19 (nicotinamidase) inhibitor, an Escherichia coli metabolite, a mouse metabolite, a human urinary metabolite and a plant metabolite. It is a vitamin B3, a pyridinemonocarboxylic acid and a pyridine alkaloid. It is a conjugate acid of a nicotinate.

Niacin is a B vitamin used to treat vitamin deficiencies as well as hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions.

Nicotinic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a Nicotinic Acid.

This compound, also known as nicotinic acid and vitamin B3, is a water soluble, essential B vitamin that, when given in high doses, is effective in lowering low density lipoprotein (LDL) cholesterol and raising high density lipoprotein (HDL) cholesterol, which makes this agent of unique value in the therapy of dyslipidemia. This compound can cause mild-to-moderate serum aminotransferase elevations and high doses and certain formulations of this compound have been linked to clinically apparent, acute liver injury which can be severe as well as fatal.

Nicotinic acid has been reported in Umbelopsis vinacea, Codonopsis pilosula, and other organisms with data available.

This compound is a water-soluble vitamin belonging to the vitamin B family, which occurs in many animal and plant tissues, with antihyperlipidemic activity. This compound is converted to its active form niacinamide, which is a component of the coenzymes nicotinamide adenine dinucleotide (NAD) and its phosphate form, NADP. These coenzymes play an important role in tissue respiration and in glycogen, lipid, amino acid, protein, and purine metabolism. Although the exact mechanism of action by which this compound lowers cholesterol is not fully understood, it may act by inhibiting the synthesis of very low density lipoproteins (VLDL), inhibiting the release of free fatty acids from adipose tissue, increasing lipoprotein lipase activity, and reducing the hepatic synthesis of VLDL-C and LDL-C.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 11 approved and 32 investigational indications.

Nicotinic acid, also known as this compound or vitamin B3, is a water-soluble vitamin whose derivatives such as NADH, NAD, NAD+, and NADP play essential roles in energy metabolism in the living cell and DNA repair. The designation vitamin B3 also includes the amide form, nicotinamide or niacinamide. Severe lack of this compound causes the deficiency disease pellagra, whereas a mild deficiency slows down the metabolism decreasing cold tolerance. The recommended daily allowance of this compound is 2-12 mg a day for children, 14 mg a day for women, 16 mg a day for men, and 18 mg a day for pregnant or breast-feeding women. It is found in various animal and plant tissues and has pellagra-curative, vasodilating, and antilipemic properties. The liver can synthesize this compound from the essential amino acid tryptophan (see below), but the synthesis is extremely slow and requires vitamin B6; 60 mg of tryptophan are required to make one milligram of this compound. Bacteria in the gut may also perform the conversion but are inefficient.

A water-soluble vitamin of the B complex occurring in various animal and plant tissues. It is required by the body for the formation of coenzymes NAD and NADP. It has PELLAGRA-curative, vasodilating, and antilipemic properties.

Structure

3D Structure

属性

IUPAC Name |

pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIIMVLHYAWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2, C5H4NCOOH | |

| Record name | NICOTINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20737 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | niacin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Niacin_(substance) | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10361-13-4 (iron(2+) salt), 16518-17-5 (potassium salt), 1976-28-9 (aluminum salt), 28029-53-0 (cobalt(2+) salt), 28029-54-1 (manganese(2+) salt), 36321-41-2 (ammonium salt), 3789-96-6 (tartrate), 53890-72-5 (lithium salt), 54-86-4 (hydrochloride salt), 636-79-3 (hydrochloride), 7069-06-9 (magnesium salt), 823-77-8 (calcium salt), 99148-57-9 (tosylate) | |

| Record name | Niacin [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1020932 | |

| Record name | Nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nicotinic acid is an odorless white crystalline powder with a feebly acid taste. pH (saturated aqueous solution) 2.7. pH (1.3% solution) 3-3.5. (NTP, 1992), Other Solid, White solid; [ICSC] Colorless odorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid, WHITE CRYSTALS OR CRYSTALLINE POWDER. | |

| Record name | NICOTINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20737 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Pyridinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nicotinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15893 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NICOTINIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | NICOTINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20737 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Niacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicotinic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

193 °C (379 °F) - closed cup, 193 °C c.c. | |

| Record name | Nicotinic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICOTINIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

>18.5 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 63 °F (NTP, 1992), In water, 1.8X10+4 mg/L at 20 °C, Slightly soluble in water, Slightly soluble in ethanol, ethyl ether, Soluble in alcohol, insoluble in most lipid solvents, 18.0 mg/mL, Solubility in water, g/100ml at 20 °C: 1.8 (moderate) | |

| Record name | SID8139875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | NICOTINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20737 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Niacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicotinic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NICOTINIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.473 (NTP, 1992) - Denser than water; will sink, 1.473 g/cu cm at 25 °C, 1.5 g/cm³ | |

| Record name | NICOTINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20737 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nicotinic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICOTINIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000057 [mmHg] | |

| Record name | Nicotinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15893 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from alcohol or water, Colorless needles | |

CAS No. |

59-67-6 | |

| Record name | NICOTINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20737 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niacin [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | niacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | nicotinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2679MF687A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nicotinic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NICOTINIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

457 °F (NTP, 1992), 236-239, 237 °C, Mol wt: 139.11. Needles; MP: 254-255 °C. Slightly soluble in cold water, more soluble in hot water, hot glacial acetic acid, hot methanol, less soluble in ethanol. Insoluble in light petroleum, benzene, chloroform. UV max (0.1N H2SO4): 220, 260 nm (epsilon 22400, 10200) /Nicotinic acid, 1-oxide/, 236.6 °C | |

| Record name | NICOTINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20737 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Niacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicotinic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NICOTINIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to the Molecular Mechanisms of Niacin in Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract: Niacin (Vitamin B3) is a water-soluble vitamin that plays a central and multifaceted role in cellular metabolism. Beyond its fundamental role as a vitamin, pharmacological doses of this compound are used to manage dyslipidemia. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects. It details its conversion into the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺), their functions in cellular redox reactions, and this compound's role as a signaling molecule precursor. Furthermore, this guide elucidates the receptor-mediated and independent pathways by which this compound modulates lipid and glucose metabolism, and its influence on NAD⁺-consuming enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). Detailed experimental protocols for key assays and quantitative data are presented to provide a comprehensive resource for the scientific community.

This compound Metabolism and the Synthesis of NAD⁺ and NADP⁺

This compound, encompassing nicotinic acid, nicotinamide, and nicotinamide riboside, is a precursor for the biosynthesis of NAD⁺ and NADP⁺.[1] The primary pathway for converting nicotinic acid to NAD⁺ is the Preiss-Handler pathway.[2] This process involves three enzymatic steps, starting with the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN).[2] Subsequently, NaMN is adenylated to form nicotinic acid adenine dinucleotide (NaAD), and finally, NAD⁺ synthetase catalyzes the amidation of NaAD to NAD⁺, using glutamine as the amide donor.[2] NAD⁺ can then be phosphorylated by NAD kinase to form NADP⁺.[2]

The body can also synthesize NAD⁺ from the essential amino acid tryptophan via the kynurenine (B1673888) pathway, which supplies a significant portion of the body's this compound requirements.[2][3] Additionally, a salvage pathway allows for the recycling of nicotinamide, a product of NAD⁺-consuming enzymes, back into NAD⁺.[4]

Core Functions in Cellular Metabolism

Role of NAD⁺/NADH and NADP⁺/NADPH in Redox Reactions

The this compound-derived coenzymes are fundamental to cellular energy metabolism through their role in oxidation-reduction (redox) reactions.[2][5]

-

NAD⁺/NADH: This redox couple is central to catabolism.[6] NAD⁺ acts as an oxidizing agent, accepting electrons and a proton (in the form of a hydride ion) from metabolic intermediates during processes like glycolysis and the citric acid cycle to become NADH.[7][8] The high NAD⁺/NADH ratio maintained by the cell facilitates these oxidative reactions.[8] NADH then serves as a reducing agent, donating electrons to the mitochondrial electron transport chain, a critical step in ATP production via oxidative phosphorylation.[7][9]

-

NADP⁺/NADPH: In contrast, the NADP⁺/NADPH couple is primarily involved in anabolic (biosynthetic) reactions.[6][8] NADPH is a key reducing agent in pathways such as fatty acid synthesis and cholesterol synthesis.[7] It is also essential for maintaining the cellular redox balance by regenerating reduced glutathione, a major antioxidant that protects against oxidative stress.[7] Cells maintain a very low NADP⁺/NADPH ratio to ensure a ready supply of reducing power for biosynthesis.[8]

NAD⁺ as a Substrate for Signaling Enzymes

Beyond its coenzyme function, NAD⁺ is consumed as a substrate by several enzyme families, playing a critical role in cellular signaling and regulation.[5][8]

-

Sirtuins (SIRTs): Sirtuins are a class of NAD⁺-dependent protein deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and aging.[7][10] Sirtuins utilize NAD⁺ to remove acetyl groups from lysine (B10760008) residues on target proteins, producing nicotinamide (NAM), O-acetyl-ADP-ribose, and the deacetylated protein.[11] this compound can activate sirtuins, particularly SIRT1, by increasing the intracellular pool of NAD⁺.[10][12] This activation has been linked to many of this compound's beneficial effects on lipid metabolism and mitochondrial function.[12]

-

Poly(ADP-ribose) Polymerases (PARPs): PARPs are a family of enzymes primarily involved in DNA repair and maintaining genomic stability.[7][13] Upon detecting DNA damage, PARP1 is activated and uses NAD⁺ as a substrate to synthesize poly(ADP-ribose) chains on itself and other nuclear proteins.[13][14] This process consumes large amounts of NAD⁺, which can lead to energy depletion if the damage is severe.[13][15]

-

cADP-ribose Synthases (CD38/CD157): These enzymes, including CD38, are ADP-ribosyl cyclases that convert NAD⁺ into cyclic ADP-ribose (cADPR).[5][16][17] cADPR is a second messenger molecule that mobilizes calcium from intracellular stores, such as the endoplasmic reticulum, by activating ryanodine (B192298) receptors.[17][18] This signaling pathway is involved in a variety of physiological functions.[16]

This compound's Role in Lipid and Glucose Metabolism

Pharmacological doses of this compound are well-established to favorably alter lipid profiles, primarily by reducing triglycerides (TG), very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL), while increasing high-density lipoprotein (HDL).[19][20]

Receptor-Mediated Effects on Lipid Metabolism

This compound's effects on lipid metabolism are partly mediated by its action as a ligand for the G-protein-coupled receptor GPR109A (also known as HCAR2), which is highly expressed in adipocytes.[7][21]

-

Activation of GPR109A: this compound binds to and activates GPR109A on the surface of fat cells.[7]

-

Inhibition of Lipolysis: This activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP lowers the activity of hormone-sensitive lipase, the enzyme responsible for breaking down triglycerides into free fatty acids (FFAs).

-

Reduced FFA Flux: The inhibition of lipolysis reduces the release of FFAs from adipose tissue into the bloodstream.[7]

-

Decreased Hepatic TG Synthesis: With fewer FFAs arriving at the liver, the synthesis of triglycerides is reduced. Since TGs are essential for the assembly of VLDL particles, this leads to decreased VLDL production and secretion by the liver.[19][20] Consequently, levels of LDL, the catabolic product of VLDL, also decrease.[22]

It is important to note that some studies suggest GPR109A-independent mechanisms also contribute significantly to this compound's lipid-lowering effects.[23][24]

Receptor-Independent and Hepatic Effects

This compound also exerts direct effects within the liver, independent of FFA flux:

-

Inhibition of DGAT2: this compound directly and noncompetitively inhibits diacylglycerol acyltransferase-2 (DGAT2), a critical enzyme in the final step of hepatic triglyceride synthesis.[19][22][25] This action limits the TGs available for VLDL assembly, leading to the intracellular degradation of apolipoprotein B (apoB) and reduced VLDL/LDL secretion.[20][22]

-

Modulation of HDL Metabolism: this compound increases HDL levels primarily by reducing the catabolism of its main protein component, apolipoprotein A-I (apoA-I).[26] It achieves this by inhibiting the hepatic HDL receptor β-chain ATP synthase, which decreases HDL uptake by the liver and consequently increases its circulating half-life.[12][25]

Influence on Glucose Metabolism

The relationship between this compound and glucose metabolism is complex. While beneficial for lipids, high-dose this compound therapy can sometimes lead to insulin (B600854) resistance and hyperglycemia. The mechanisms are not fully elucidated but may involve alterations in cellular redox state and the rebound in free fatty acids that can occur after the initial anti-lipolytic effect wears off. However, this compound also participates in pathways that can positively influence glucose metabolism, often through NAD⁺-sirtuin signaling.[27]

Quantitative Data Summary

| Parameter | Effect of this compound | Value/Observation | Tissue/System | Citation |

| Receptor Binding | GPR109A Activation | EC₅₀ = 100 nM | Adipocytes | [23] |

| Enzyme Activity | SIRT1 Activity | ~30% Increase (at 0.2-0.3 mM) | Human Aortic Endothelial Cells | [28] |

| DGAT2 Expression | ~60% Decrease | Dog Liver | [19] | |

| ADP-ribosyl Cyclase Activity | 0.84 ± 0.06 nmol cADPR/mg protein/hr | Rat Cortical Astrocytes | [29] | |

| Metabolite Levels | NO Production | Significant Increase (at 0.2-0.3 mM) | Human Aortic Endothelial Cells | [28] |

| NAD⁺ Levels | Significant Increase (at 0.2-0.3 mM) | Human Aortic Endothelial Cells | [28] | |

| Serum NEFA | Decrease | Mice | [23][24] | |

| Gene Expression | Apolipoprotein-A1 mRNA | Increase | Mouse Liver | [23] |

| SREBP-1 mRNA | Decrease | Mouse Liver | [23] | |

| PPARα mRNA | Blunted fast-induced expression | Mouse Liver | [23][24] |

Key Experimental Protocols

Protocol for Quantification of NAD⁺ Levels

Accurate measurement of intracellular NAD⁺ is crucial for studying this compound's effects. Two common methods are the enzymatic cycling assay and liquid chromatography-mass spectrometry (LC-MS).[30]

Method 1: Enzymatic Cycling Assay

This method provides a colorimetric or fluorometric readout based on the cycling of NAD⁺/NADH.[30]

-

Sample Preparation & Extraction:

-

Harvest cells (e.g., by trypsinization for adherent cells) and wash with ice-cold PBS.[30]

-

For NAD⁺ extraction, resuspend the cell pellet in an acidic extraction buffer (e.g., 0.5 M perchloric acid).[30][31]

-

Homogenize the suspension by sonication or freeze-thaw cycles.[30]

-

Centrifuge at >14,000 x g for 5-10 minutes at 4°C to pellet debris.[30]

-

Transfer the supernatant to a new tube and neutralize with a basic buffer (e.g., potassium carbonate).[30]

-

-

Assay Procedure:

-

Prepare a standard curve using a known concentration of NAD⁺.[30]

-

Add 50 µL of extracted samples and standards to a 96-well plate.[30]

-

Prepare a master mix containing NAD cycling buffer, a cycling enzyme (e.g., alcohol dehydrogenase), and a colorimetric/fluorometric probe.[30]

-

Add 50 µL of the master mix to each well.[30]

-

Incubate at room temperature, protected from light, for 1-4 hours.[30]

-

-

Data Analysis:

Method 2: HPLC or LC-MS/MS

This method offers high specificity and sensitivity for quantifying NAD⁺ and related metabolites.[30][31]

-

Sample Preparation & Extraction:

-

Chromatography and Detection:

-

Data Analysis:

-

Quantify NAD⁺ by comparing the peak area of the sample to that of a standard curve.[31]

-

Protocol for Sirtuin Activity Assay

Sirtuin activity is typically measured by detecting one of the products of the deacetylation reaction: the deacetylated substrate or nicotinamide.

Method: Fluorometric Assay (e.g., Fluor de Lys™ type)

This is a two-step assay that measures the deacetylation of a peptide substrate conjugated to a fluorophore.[32]

-

Reaction Setup:

-

In a 96-well plate, combine the sirtuin enzyme source (e.g., cell lysate, nuclear extract, or purified enzyme), the acetylated peptide-fluorophore substrate, and NAD⁺.[33]

-

Include controls: a reaction without NAD⁺ (to measure non-sirtuin deacetylase activity) and a reaction without the enzyme (to measure background).[32]

-

To inhibit other classes of deacetylases (HDACs), Trichostatin A can be added.[33]

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Development Step:

-

Data Analysis:

-

Measure fluorescence using a microplate reader (e.g., excitation ~400 nm, emission ~505 nm).[33]

-

The fluorescence signal is directly proportional to the amount of deacetylated substrate, and thus to the sirtuin activity.

-

Quantify activity by comparing the sample signal to a standard curve generated with a known amount of deacetylated substrate.

-

Conclusion

This compound is a pivotal molecule in cellular metabolism, acting far beyond its role as a simple vitamin. Its conversion to NAD⁺ and NADP⁺ places it at the heart of cellular redox reactions and energy production. Furthermore, the role of NAD⁺ as a substrate for enzymes like sirtuins and PARPs makes this compound a key regulator of signaling pathways that govern gene expression, DNA repair, and calcium homeostasis. The pharmacological effects of this compound on lipid profiles are a direct consequence of these molecular actions, mediated through both receptor-dependent inhibition of lipolysis in adipose tissue and direct, receptor-independent effects on triglyceride synthesis and HDL metabolism in the liver. A thorough understanding of these intricate mechanisms is essential for researchers and drug development professionals seeking to harness the therapeutic potential of this compound and its derivatives for metabolic diseases and beyond.

References

- 1. The chemistry of the vitamin B3 metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. The taming of PARP1 and its impact on NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 9. bontac.com [bontac.com]

- 10. Resveratrol, this compound, & NMN - Key Performers in Activating Sirtuins to Help Extend Lifespan [calerie.com.tw]

- 11. mdpi.com [mdpi.com]

- 12. This compound: an old lipid drug in a new NAD+ dress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. molbiolcell.org [molbiolcell.org]

- 16. Mechanism of Cyclizing NAD to Cyclic ADP-ribose by ADP-ribosyl Cyclase and CD38 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cyclic ADP-ribose - Wikipedia [en.wikipedia.org]

- 18. Cyclic ADP-Ribose and NAADP in Vascular Regulation and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 20. go.drugbank.com [go.drugbank.com]

- 21. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. go.drugbank.com [go.drugbank.com]

- 23. The Role of GPR109a Signaling in this compound Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound increases human aortic endothelial Sirt1 activity and nitric oxide: effect on endothelial function and vascular aging - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Extracellular Synthesis of cADP-Ribose from Nicotinamide-Adenine Dinucleotide by Rat Cortical Astrocytes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 33. sigmaaldrich.com [sigmaaldrich.com]

- 34. abcam.com [abcam.com]

The Preiss-Handler Pathway: A Technical Guide to Niacin Conversion into NAD+

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Preiss-Handler pathway, a critical route for the biosynthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) from nicotinic acid (NA), also known as niacin. This document details the core biochemical reactions, enzymatic players, regulatory mechanisms, and relevant experimental methodologies for studying this pathway.

Introduction to the Preiss-Handler Pathway

Discovered by Jack Preiss and Philip Handler in 1958, the Preiss-Handler pathway is one of the three major routes for NAD+ biosynthesis in mammals, alongside the de novo synthesis from tryptophan and the salvage pathway from nicotinamide (NAM).[1] This pathway is particularly significant in certain tissues and under specific physiological conditions, offering a distinct mechanism for maintaining cellular NAD+ pools.[1][2] NAD+ is a fundamental coenzyme in cellular redox reactions and a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), making its synthesis pathways crucial for cellular health and disease.[3][4]

Core Biochemical Steps of the Pathway

The Preiss-Handler pathway converts nicotinic acid into NAD+ through a series of three enzymatic reactions.

-

Step 1: Formation of Nicotinic Acid Mononucleotide (NaMN) The pathway initiates with the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NaMN) and pyrophosphate (PPi). This reaction is catalyzed by the enzyme Nicotinate (B505614) Phosphoribosyltransferase (NAPRT).[1][2]

-

Step 2: Formation of Nicotinic Acid Adenine Dinucleotide (NaAD) Next, NaMN is adenylylated using adenosine (B11128) triphosphate (ATP) to form nicotinic acid adenine dinucleotide (NaAD) and pyrophosphate. This step is carried out by Nicotinate/Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) enzymes.[1][5]

-

Step 3: Formation of Nicotinamide Adenine Dinucleotide (NAD+) In the final step, the nicotinic acid moiety of NaAD is amidated to a nicotinamide group, yielding NAD+. This reaction is catalyzed by NAD+ Synthetase (NADS) and typically utilizes glutamine as the nitrogen donor in an ATP-dependent manner.[6][7]

Key Enzymes and Their Characteristics

Nicotinate Phosphoribosyltransferase (NAPRT)

NAPRT (EC 2.4.2.11) is the rate-limiting enzyme of the Preiss-Handler pathway.[8][9] Its activity is crucial for the cellular utilization of nicotinic acid for NAD+ synthesis.

Quantitative Data for Human NAPRT:

| Parameter | Value | Conditions | Reference |

| Km for Nicotinic Acid | ~5 µM | In the absence of ATP | [10] |

| ~40 µM | In the presence of 1 mM ATP | [10] | |

| Km for PRPP | ~50 µM | At 380 µM NA, without ATP | [10] |

| ~380 µM | At 380 µM NA, with 1 mM ATP | [10] | |

| Vmax | Varies | Dependent on enzyme concentration and conditions | [10] |

Regulation: The expression of NAPRT is tissue-specific and can be regulated by various mechanisms, including promoter methylation and the presence of alternative transcripts.[11][12][13] For instance, hypermethylation of the NAPRT promoter has been observed to silence its expression in certain cancer cell lines.[9] ATP can act as both a stimulator and an inhibitor of NAPRT activity, depending on the substrate concentrations, suggesting allosteric regulation.[14] Inorganic phosphate (B84403) has been identified as an activator of the enzyme.[14]

Subcellular Localization: NAPRT is primarily localized in the cytoplasm.

Nicotinate/Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)

NMNAT (EC 2.7.7.1) enzymes are central to NAD+ biosynthesis, participating in both the Preiss-Handler and salvage pathways. Mammals possess three isoforms (NMNAT1, NMNAT2, and NMNAT3) with distinct subcellular localizations.[5][15]

Quantitative Data for Human NMNAT Isoforms:

| Isoform | Km for NaMN | Km for NMN | Km for ATP | Subcellular Localization | Reference |

| NMNAT1 | ~4-fold higher than for NMN | ~10-50 µM | ~15-50 µM | Nucleus | [5][15][16] |

| NMNAT2 | Similar to NMN | ~50-100 µM | ~20-60 µM | Golgi Complex, Cytoplasm | [5][15][16] |

| NMNAT3 | Similar to NMN | ~70-200 µM | ~30-100 µM | Mitochondria, Cytoplasm | [5][15][16] |

Regulation: The expression and activity of NMNAT isoforms are regulated in a tissue-specific and developmentally controlled manner. For example, NMNAT1 activity can be influenced by post-translational modifications like phosphorylation.[5] The distinct subcellular localizations of the NMNAT isoforms suggest a compartmentalized regulation of NAD+ pools within the cell.[17][18][19][20]

Subcellular Localization:

NAD+ Synthetase (NADS)

NADS (EC 6.3.5.1 for glutamine-hydrolyzing; EC 6.3.1.5 for ammonia-dependent) catalyzes the final step of the Preiss-Handler pathway.[6][21] In humans, NADS is a glutamine-dependent enzyme.[6]

Quantitative Data for NADS:

Kinetic parameters for human NADS are less extensively characterized in readily available literature compared to NAPRT and NMNATs. However, studies on bacterial NADS provide some insights.

| Organism | Km for NaAD | Km for ATP | Km for Glutamine/Ammonia | Reference |

| Bacillus subtilis (Ammonia-dependent) | ~0.1-0.5 mM | ~0.05-0.2 mM | ~1-5 mM | [7] |

| Francisella tularensis (Glutamine-dependent) | Not directly reported for NADS, but related enzyme kinetics are available | Not directly reported for NADS | Not directly reported for NADS | [22] |

Regulation: The regulation of NADS activity in mammals is not as well understood as the other enzymes in the pathway. Its activity is dependent on the availability of its substrates, NaAD, ATP, and glutamine.

Subcellular Localization: Evidence suggests that NADS activity is present in both the cytoplasm and mitochondria, contributing to the NAD+ pools in these compartments.

Experimental Protocols

NAPRT Enzyme Activity Assay (Fluorometric Method)

This protocol describes a continuous coupled fluorometric assay for determining NAPRT activity.[23]

Principle: The product of the NAPRT reaction, NaMN, is converted to NADH through a series of enzymatic reactions. The resulting NADH is then measured fluorometrically.

Materials:

-

Recombinant human NAPRT

-

Nicotinic acid (NA)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

NAD+ synthetase (NADS)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)

-

96-well black microplate

-

Fluorometer (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare a reaction mixture containing assay buffer, NA, PRPP, NMNAT, NADS, ADH, and ethanol.

-

Add the recombinant NAPRT enzyme or cell lysate to initiate the reaction.

-

Immediately place the microplate in a pre-warmed fluorometer.

-

Monitor the increase in fluorescence over time.

-

The rate of fluorescence increase is proportional to the NAPRT activity.

NMNAT Enzyme Activity Assay (Colorimetric Method)

This protocol is based on a coupled enzyme reaction to measure NMNAT activity.[24]

Principle: The NAD+ produced by NMNAT is used in a cycling reaction involving alcohol dehydrogenase, which reduces a colorimetric probe.

Materials:

-

Recombinant NMNAT or cell lysate

-

Nicotinamide mononucleotide (NMN) or Nicotinic acid mononucleotide (NaMN)

-

ATP

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

Colorimetric probe (e.g., WST-1 or MTT)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NMN or NaMN, ATP, ADH, ethanol, and the colorimetric probe.

-

Add the NMNAT enzyme source to the wells.

-

Incubate the plate at a constant temperature (e.g., 37°C).

-

Measure the absorbance at the appropriate wavelength for the chosen probe at different time points.

-

The rate of change in absorbance is proportional to the NMNAT activity.

NAD+ Quantification by HPLC

High-performance liquid chromatography (HPLC) is a robust method for the accurate quantification of NAD+ in biological samples.[25]

Principle: NAD+ is extracted from cells or tissues and then separated from other cellular components by reverse-phase HPLC. The amount of NAD+ is quantified by measuring its UV absorbance.

Materials:

-

Perchloric acid (HClO4)

-

Potassium carbonate (K2CO3)

-

Phosphate buffer

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

NAD+ standard solutions

Procedure:

-

Extraction: Homogenize tissue or lyse cells in ice-cold perchloric acid to extract NAD+ and precipitate proteins.

-

Neutralization: Neutralize the extract with potassium carbonate.

-

Centrifugation: Centrifuge to remove the protein precipitate and potassium perchlorate.

-

HPLC Analysis: Inject the supernatant into the HPLC system.

-

Quantification: Separate NAD+ using an appropriate mobile phase and detect its absorbance at 260 nm. Quantify the NAD+ concentration by comparing the peak area to a standard curve generated with known concentrations of NAD+.[25]

Conclusion

The Preiss-Handler pathway represents a vital route for NAD+ biosynthesis, with its enzymes being key players in maintaining cellular NAD+ homeostasis. A thorough understanding of this pathway, including the kinetic properties and regulation of its enzymes, is essential for researchers in cellular metabolism and drug development. The experimental protocols outlined in this guide provide a foundation for the quantitative analysis of this important metabolic route. Further research into the intricate regulatory networks governing the Preiss-Handler pathway will undoubtedly unveil new therapeutic opportunities for a range of human diseases.

References

- 1. qualialife.com [qualialife.com]

- 2. mdpi.com [mdpi.com]

- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Item - Kinetic parameters in the NAMPT and NAPRT reactions. - Public Library of Science - Figshare [plos.figshare.com]

- 11. Extensive regulation of nicotinate phosphoribosyltransferase (NAPRT) expression in human tissues and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NAPRT Expression Regulation Mechanisms: Novel Functions Predicted by a Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of human nicotinate phosphoribosyltransferase: Kinetic studies, structure prediction and functional analysis by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nicotinamide-nucleotide adenylyltransferase - Wikipedia [en.wikipedia.org]

- 16. Subcellular compartmentation and differential catalytic properties of the three human nicotinamide mononucleotide adenylyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Location, Location, Location: Compartmentalization of NAD+ Synthesis and Functions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Subdivision of NAD+ is Critical to Mammalian Life | NMN [nad.com]

- 20. Location, Location, Location: Compartmentalization of NAD+ Synthesis and Functions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NAD+ synthase - Wikipedia [en.wikipedia.org]

- 22. Nicotinamide mononucleotide synthetase is the key enzyme for an alternative route of NAD biosynthesis in Francisella tularensis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Niacin on Mitochondrial Function and Energy Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niacin (Vitamin B3) is a fundamental precursor to the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a linchpin in cellular metabolism and energy production. Emerging research has illuminated the profound impact of this compound supplementation on mitochondrial function, positioning it as a molecule of significant interest for therapeutic development in a range of metabolic and age-related diseases. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound modulates mitochondrial bioenergetics. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols for assessing this compound's effects, and visualizes the intricate signaling pathways and experimental workflows involved.

Introduction: this compound and the Central Role of NAD+ in Mitochondrial Homeostasis

Mitochondria, the powerhouses of the cell, are central to energy conversion, orchestrating the production of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation (OXPHOS). The fidelity of mitochondrial function is inextricably linked to the availability of NAD+. NAD+ and its reduced form, NADH, are critical coenzymes for numerous metabolic reactions, including the tricarboxylic acid (TCA) cycle and beta-oxidation of fatty acids, which generate the electron donors for the electron transport chain (ETC).

This compound serves as a primary substrate for the synthesis of NAD+ via the Preiss-Handler pathway.[1][2] By augmenting the cellular NAD+ pool, this compound supplementation has been shown to enhance mitochondrial function through several key mechanisms:

-

Activation of Sirtuins: NAD+ is an obligatory co-substrate for the sirtuin family of protein deacetylases.[1] Mitochondrial sirtuins, particularly SIRT3, play a crucial role in deacetylating and activating key enzymes involved in the TCA cycle, fatty acid oxidation, and the ETC, thereby boosting mitochondrial efficiency.[3] SIRT1, a nuclear sirtuin, is also activated by increased NAD+ levels and is a critical regulator of mitochondrial biogenesis.[1]

-

Induction of Mitochondrial Biogenesis: SIRT1 activation leads to the deacetylation and subsequent activation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1] PGC-1α is a master regulator of mitochondrial biogenesis, driving the expression of nuclear and mitochondrial genes that encode mitochondrial proteins, including mitochondrial transcription factor A (TFAM).

-

Enhanced Oxidative Phosphorylation: By increasing the availability of NAD+ and promoting the expression of ETC components, this compound can enhance the overall capacity for oxidative phosphorylation, leading to increased ATP production.

This guide will delve into the quantitative evidence supporting these mechanisms and provide the methodological framework for their investigation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound supplementation on key markers of mitochondrial function and energy metabolism from preclinical and clinical studies.

Table 1: Effects of this compound on NAD+ Levels

| Parameter | Model System | This compound Dosage | Duration | Fold Change in NAD+ | Citation(s) |

| Blood NAD+ | Human (Mitochondrial Myopathy Patients) | 750-1000 mg/day | 4 months | 7.1-fold increase | [3][4] |

| Human (Healthy Controls) | 750-1000 mg/day | 4 months | 5.7-fold increase | [3][4] | |

| Muscle NAD+ | Human (Mitochondrial Myopathy Patients) | 750-1000 mg/day | 4 months | 1.3-fold increase | [3] |

| Human (Mitochondrial Myopathy Patients) | 750-1000 mg/day | 10 months | 2.3-fold increase | [3] | |

| Cellular NAD+ | Human Aortic Endothelial Cells (HAEC) | 0.2-0.3 mM | 24 hours | Significant increase |

Table 2: this compound's Impact on Sirtuin Activity and Protein Expression

| Parameter | Model System | This compound Dosage | Duration | Observed Effect | Citation(s) |

| SIRT1 Activity | Human Aortic Endothelial Cells (HAEC) | 0.2-0.3 mM | 24 hours | ~30% increase | |

| SIRT1 Protein Expression | Rat Skeletal Muscle (post-exercise) | 10 mg/kg/day | - | Upregulated | |

| Human Skin (NHEK and HaCaT cells) | This compound restriction followed by repletion | - | 3 to 6-fold increase in mRNA after SSL treatment | [1] | |

| SIRT4 Gene Expression | Human Keratinocytes (HaCaT) | This compound restriction | - | 4.8 ± 1.3-fold increase | [1] |

Table 3: Effects of this compound on Mitochondrial Biogenesis and Function

| Parameter | Model System | This compound Dosage | Duration | Observed Effect | Citation(s) |

| Mitochondrial Biogenesis | Human (Mitochondrial Myopathy Patients) | 750-1000 mg/day | 10 months | Increased | [3][4] |

| Mitochondrial Oxidative Capacity | Human (Mitochondrial Myopathy Patients) | 750-1000 mg/day | 10 months | Improved | [4] |

| Nitric Oxide (NO) Production | Human Aortic Endothelial Cells (HAEC) | 0.2-0.3 mM | 24 hours | 40-76% increase | |

| Muscle Strength (Abdominal) | Human (Mitochondrial Myopathy Patients) | 750-1000 mg/day | 10 months | ~10-fold increase | [3] |

| Muscle Strength (Upper Extremities) | Human (Mitochondrial Myopathy Patients) | 750-1000 mg/day | 10 months | ~2.5-fold increase | [3] |

| Liver Fat | Human (Mitochondrial Myopathy Patients) | 750-1000 mg/day | 10 months | Up to 50% decrease | [3][4] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's impact on mitochondrial function.

Caption: this compound boosts NAD+ levels, activating SIRT1 and SIRT3, which enhances mitochondrial biogenesis and energy production.

Experimental Workflows

The following diagrams illustrate standardized workflows for key experiments used to quantify the effects of this compound.

Caption: Workflow for quantifying NAD+ levels in biological samples using HPLC.

Caption: Experimental workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.

Caption: Workflow for quantifying protein expression levels via Western blotting.

Experimental Protocols

Quantification of NAD+ by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a previously published method for the accurate measurement of NAD+ in biological samples.

Materials:

-

Perchloric acid (HClO4), 70%

-

Potassium phosphate (B84403) monobasic (KH2PO4)

-

Potassium phosphate dibasic (K2HPO4)

-

Methanol (HPLC grade)

-

NAD+ standard (Sigma-Aldrich)

-

HPLC system with a reverse-phase C18 column and UV detector

Procedure:

-

Sample Preparation:

-

For tissues, homogenize ~20-50 mg of frozen tissue in 5 volumes of 0.6 M HClO4 on ice.

-

For cultured cells, add 0.5 mL of ice-cold 0.6 M HClO4 to the cell pellet.

-

Vortex vigorously and incubate on ice for 15 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and neutralize with 3 M K2CO3.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.0).

-

Mobile Phase B: 100% Methanol.

-

Gradient: A linear gradient from 100% A to 95% A/5% B over 10 minutes, followed by a wash with 100% B and re-equilibration with 100% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 260 nm.

-

Quantification: Generate a standard curve with known concentrations of NAD+ and calculate the concentration in the samples based on the peak area.

-

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines the procedure for a Seahorse XF Cell Mito Stress Test to assess mitochondrial function in cultured cells treated with this compound.

Materials:

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Analyzer

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF microplate at a predetermined optimal density and allow them to adhere overnight.

-

This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Assay Preparation:

-

One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.

-

Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Load the injection ports of the sensor cartridge with Oligomycin (e.g., 1.0 µM final concentration), FCCP (e.g., 1.0 µM final concentration), and a mixture of Rotenone and Antimycin A (e.g., 0.5 µM each final concentration).

-

-

Seahorse XF Analysis:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell plate.

-

Run the Mito Stress Test protocol, which involves sequential measurements of the oxygen consumption rate (OCR) before and after the injection of the mitochondrial inhibitors.

-

-

Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Western Blotting for PGC-1α and SIRT1

This protocol describes the detection and quantification of PGC-1α and SIRT1 protein expression.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-PGC-1α, anti-SIRT1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer. Determine protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system.

-

Quantify the band intensity using densitometry software and normalize to the loading control.

-

Conclusion and Future Directions

The evidence presented in this guide strongly supports the role of this compound as a potent modulator of mitochondrial function and energy production. By increasing the cellular NAD+ pool, this compound activates sirtuins, promotes mitochondrial biogenesis, and enhances oxidative phosphorylation. The quantitative data from clinical trials in mitochondrial myopathy patients are particularly compelling, demonstrating the therapeutic potential of this compound in diseases characterized by mitochondrial dysfunction.

Future research should focus on elucidating the optimal dosing strategies for this compound in various conditions and further exploring its long-term effects on mitochondrial health and overall metabolic homeostasis. The development of more sensitive and specific biomarkers to monitor the mitochondrial response to this compound supplementation will be crucial for translating these findings into effective clinical therapies. The detailed protocols and workflows provided herein offer a robust framework for researchers and drug development professionals to advance our understanding of this compound's multifaceted impact on cellular energetics.

References

- 1. Effects of this compound Restriction on Sirtuin and PARP Responses to Photodamage in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: an old lipid drug in a new NAD+ dress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Cures Systemic NAD+ Deficiency and Improves Muscle Performance in Adult-Onset Mitochondrial Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Signaling Cascade Initiated by Niacin

Audience: Researchers, scientists, and drug development professionals.

Introduction